molecular formula C12H13NO2 B13301666 4-[(Pent-4-yn-2-yl)amino]benzoic acid

4-[(Pent-4-yn-2-yl)amino]benzoic acid

Cat. No.: B13301666
M. Wt: 203.24 g/mol
InChI Key: LYJRMYAJJLYWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pent-4-yn-2-yl)amino]benzoic acid is a para-substituted benzoic acid derivative featuring a pent-4-yn-2-ylamino group at the 4-position of the aromatic ring. The pent-4-yn-2-yl substituent introduces an alkyne functionality (C≡C) into the amino side chain, which may confer unique electronic and steric properties to the molecule. Such structural characteristics are often exploited in medicinal chemistry to modulate pharmacokinetic profiles, enhance target binding, or enable click chemistry applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(pent-4-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-4-9(2)13-11-7-5-10(6-8-11)12(14)15/h1,5-9,13H,4H2,2H3,(H,14,15)

InChI Key

LYJRMYAJJLYWNO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pent-4-yn-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with pent-4-yn-2-ylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Pent-4-yn-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(Pent-4-yn-2-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Pent-4-yn-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
4-[(2-Phenylethyl)amino]benzoic acid Arylalkylamino C₁₅H₁₅NO₂ 241.29 Benzyl, amine Not reported
4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid Arylideneamino (Schiff base) C₁₆H₁₆N₂O₂ 268.31 Dimethylamino, imine Antimicrobial, antifungal
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid Sulfonamide C₁₄H₁₂BrNO₅S 386.22 Sulfonamide, bromo, methoxy Potential enzyme inhibition
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid Thiazolidinone C₁₉H₁₇N₃O₃S 367.42 Thiazole, methoxy Anticancer, antimicrobial
Hypothetical: this compound Alkyne-substituted alkylamino C₁₂H₁₃NO₂ 203.24 Alkyne, amine Predicted: Click chemistry applications N/A

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., sulfonamide in ) increase acidity of the benzoic acid moiety (pKa ~2–3), whereas electron-donating groups (e.g., dimethylamino in ) reduce acidity. The alkyne group in this compound may moderately withdraw electrons via conjugation, affecting solubility and reactivity.

Synthetic Routes: Schiff base derivatives (e.g., ) are synthesized via condensation of amines with aldehydes. Sulfonamide derivatives (e.g., ) require sulfonyl chloride intermediates. Thiazolidinones (e.g., ) are formed via cyclocondensation with mercaptoacetic acid. The alkyne-substituted derivative may employ Sonogashira coupling or alkyne-amine conjugation strategies.

Biological Activities: Antimicrobial activity correlates with planar aromatic systems (e.g., Schiff bases in ). Sulfonamides () and thiazolidinones () often target enzymes (e.g., carbonic anhydrase) or microbial pathways. The alkyne group in this compound could enable bioorthogonal labeling in drug delivery systems.

Spectral and Physicochemical Data

Table 2: Spectral Properties of Selected Derivatives

Compound Name UV-Vis λmax (nm) IR Stretching Bands (cm⁻¹) Reference
4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid 267, 341 1680 (C=O), 1620 (C=N), 3300 (N-H)
4-[(2-Phenylethyl)amino]benzoic acid Not reported 1700 (C=O), 3300 (N-H), 3050 (C-H aromatic)
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid Not reported 1350, 1150 (S=O), 1680 (C=O)

Analysis :

  • The dimethylamino group in causes bathochromic shifts in UV spectra due to extended conjugation.
  • Sulfonamide derivatives () exhibit strong IR absorption for S=O bonds.
  • The alkyne group in this compound would show a characteristic C≡C stretch at ~2100–2260 cm⁻¹.

Biological Activity

4-[(Pent-4-yn-2-yl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{2}

This structure features an amino group attached to a benzoic acid moiety, with a pent-4-yne chain contributing to its unique reactivity and biological profile.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the amino group enhance the lipophilicity and absorption of PABA derivatives, which can lead to increased antimicrobial efficacy against various pathogens .

2. Anticancer Properties
In vitro studies have shown that certain PABA derivatives possess anticancer activity. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 3.42 to 5.97 µM, indicating potent anticancer activity .

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's. Some analogs showed IC50 values comparable to established AChE inhibitors, suggesting potential therapeutic applications in cognitive disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar PABA derivatives disrupt folate metabolism by inhibiting DHFR, leading to impaired DNA synthesis in rapidly dividing cells .
  • Modulation of Autophagy : Recent studies suggest that benzoic acid derivatives can enhance autophagy pathways, promoting cellular degradation processes that are beneficial in cancer therapy .

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with enhanced absorption profiles.
Showed significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values <10 µM.
Highlighted the potential for enzyme inhibition relevant to neurodegenerative diseases, with promising AChE inhibition results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.